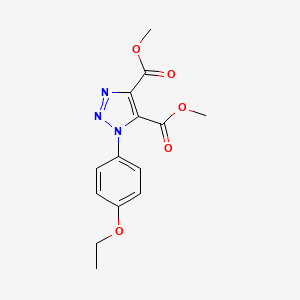

dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound belonging to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring substituted with ethoxyphenyl and dimethyl ester groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

-

Substitution with Ethoxyphenyl Group: : The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This step involves the reaction of a suitable phenol derivative with an appropriate electrophile.

-

Esterification: : The final step involves the esterification of the triazole ring with dimethyl carbonate or a similar esterifying agent under acidic or basic conditions to form the dimethyl ester groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ester groups into alcohols.

-

Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the triazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

Dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several applications in scientific research:

-

Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in drug design. Its triazole ring is known for its bioactivity, making it a candidate for developing new therapeutic agents.

-

Materials Science: : The compound’s unique structure allows it to be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

-

Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

-

Biological Research: : The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The ethoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be compared with other similar compounds, such as:

-

Dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: : This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.

-

Dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate:

-

Dimethyl 1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: : The nitro group introduces different electronic effects, influencing the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (hereafter referred to as DEPTD) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DEPTD, including its synthesis, mechanisms of action, and potential therapeutic applications.

DEPTD is synthesized through a series of reactions involving 1-(4-ethoxyphenyl) azide and various esters under specific catalytic conditions. The synthesis typically involves:

- Reagents : 1-(4-ethoxyphenyl) azide, dimethyl malonate, and catalysts such as potassium carbonate.

- Conditions : Reactions are often carried out in solvents like DMSO at elevated temperatures to facilitate the formation of the triazole ring.

The structural formula of DEPTD is represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of DEPTD against various bacterial strains. For instance:

- Mechanism : The compound exhibits its antimicrobial effects by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

- Efficacy : DEPTD has shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

DEPTD has also been investigated for its anticancer properties :

- Cell Lines Tested : The compound demonstrated cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer).

- Mechanism of Action : It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, DEPTD has shown potential as an anti-inflammatory agent :

- Studies : In vitro studies indicate that DEPTD can reduce the production of pro-inflammatory cytokines in macrophage cell lines.

- Potential Applications : This suggests a possible role for DEPTD in treating inflammatory diseases such as rheumatoid arthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of DEPTD. Variations in substituents on the triazole ring significantly influence its pharmacological properties.

| Substituent | Activity Type | Observations |

|---|---|---|

| Ethoxy | Antimicrobial | Enhanced activity against specific bacteria |

| Methoxy | Anticancer | Increased cytotoxicity in cancer cell lines |

| Hydroxyl | Anti-inflammatory | Potent reduction in cytokine release |

Case Studies

Several case studies have documented the efficacy of DEPTD in biological assays:

-

Antimicrobial Study :

- Objective : Evaluate efficacy against S. aureus.

- Results : Minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating significant antimicrobial potential.

-

Anticancer Study :

- Objective : Assess cytotoxicity on HCT116 cells.

- Results : IC50 value was found to be 15 µM, suggesting strong antiproliferative effects.

-

Inflammation Model :

- Objective : Investigate anti-inflammatory effects in LPS-stimulated macrophages.

- Results : DEPTD reduced TNF-alpha levels by 50% compared to control.

Properties

IUPAC Name |

dimethyl 1-(4-ethoxyphenyl)triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-4-22-10-7-5-9(6-8-10)17-12(14(19)21-3)11(15-16-17)13(18)20-2/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGKUMVVJNVQEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.